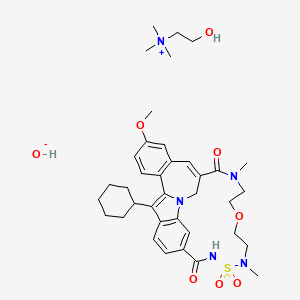

TMC647055 Choline salt

Description

Properties

Molecular Formula |

C37H53N5O8S |

|---|---|

Molecular Weight |

727.9 g/mol |

IUPAC Name |

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |

InChI Key |

PHHZAIOGANLKJD-UHFFFAOYSA-M |

Canonical SMILES |

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |

Synonyms |

TMC647055; TMC-647055; TMC 647055; |

Origin of Product |

United States |

Foundational & Exploratory

TMC647055 Choline Salt: An In-depth Technical Guide to a Potent HCV NS5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone target for direct-acting antiviral therapies. This technical guide provides a comprehensive overview of TMC647055 choline salt, a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. We will delve into its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B polymerase being a prime target due to its essential role in viral replication and the lack of a homologous enzyme in mammalian cells.[1][2] TMC647055 is a macrocyclic indole derivative that has demonstrated significant promise as a non-nucleoside inhibitor of NS5B polymerase.[3] Its choline salt formulation enhances its pharmaceutical properties. This document aims to provide a detailed technical resource on TMC647055 for the scientific community.

Mechanism of Action

TMC647055 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, TMC647055 binds to an allosteric site on the enzyme. Specifically, it targets the "thumb pocket I" (also known as NNI-1), a binding site located in the thumb domain of the polymerase.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initiation of RNA synthesis.[4]

In Vitro Activity

TMC647055 exhibits potent inhibitory activity against both the isolated NS5B polymerase and viral replication in cell-based replicon assays.

Enzymatic Inhibition

In a primer-dependent RNA polymerase assay, TMC647055 inhibits the activity of HCV NS5B polymerase with high potency.

| Target | IC50 (nM) |

| HCV NS5B Polymerase (Genotype 1b) | 34 |

| Data sourced from Devogelaere et al., 2012.[1] |

Cell-Based Antiviral Activity

TMC647055 effectively inhibits HCV RNA replication in various replicon cell lines, demonstrating activity across multiple genotypes.

| HCV Replicon | Assay Readout | EC50 (nM) |

| Genotype 1b (Huh7-Luc) | Luciferase | 77 |

| Genotype 1b (Huh7-Luc) | qRT-PCR | 139 |

| Genotype 1b (Huh7-SG-Con1b) | RT-PCR | 74 |

| Genotype 1a (Huh7-SG-1a) | RT-PCR | 166 |

| Data sourced from Devogelaere et al., 2012.[1] |

Resistance Profile

As with other NNIs, resistance to TMC647055 can emerge through specific amino acid substitutions in the NS5B polymerase.

Key Resistance-Associated Substitutions

The primary mutations associated with reduced susceptibility to TMC647055 are located in the NNI-1 binding site.

| Mutation | Fold Change in EC50 |

| L392I | 9 |

| V494A | 3 |

| P495L | 371 |

| Data represents median fold changes in EC50 compared to wild-type in a replicon assay. Sourced from Devogelaere et al., 2012.[1][5] |

Importantly, TMC647055 retains its activity against replicons carrying mutations that confer resistance to other classes of NS5B inhibitors (NNI-2, NNI-3, NNI-4, and nucleoside inhibitors), as well as inhibitors of NS3/4A protease and NS5A.[1]

Pharmacokinetics

Preclinical studies have indicated that TMC647055 possesses a promising pharmacokinetic profile.

| Species | Key Findings |

| Rats | Encouraging preclinical pharmacokinetic profiles with high liver distribution. |

| Dogs | Promising pharmacokinetic properties. |

| Humans | Phase 1b trials showed TMC647055 to be safe and well-tolerated.[3][6] |

| Detailed quantitative pharmacokinetic parameters for TMC647055 are not extensively available in the public domain. |

Clinical Studies

TMC647055 has been evaluated in clinical trials, primarily in combination with other DAAs. A Phase 1b trial in patients with HCV genotype 1 infection demonstrated that TMC647055 was safe, well-tolerated, and exhibited potent antiviral activity, which was further enhanced when combined with the NS3/4A protease inhibitor simeprevir.[3][6]

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro synthesis of RNA by recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., genotype 1b)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

-

Test compound (TMC647055)

-

Scintillation fluid

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of TMC647055 in DMSO.

-

In a microplate, combine the assay buffer, RNA template, RNA primer, and the test compound dilutions.

-

Add the recombinant NS5B polymerase to initiate the reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a solution such as EDTA.

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.

-

Wash the filter plate to remove unincorporated labeled rNTPs.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells harboring an HCV replicon with a reporter gene.

Materials:

-

Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene (e.g., genotype 1b)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compound (TMC647055)

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay reagent (e.g., MTT or resazurin)

Methodology:

-

Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of TMC647055 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound dilutions.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

At the end of the incubation, perform a cell viability assay on a parallel plate to assess cytotoxicity.

-

For the antiviral activity plate, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of replication for each compound concentration relative to a DMSO control and determine the EC50 value.

References

- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

In Vitro Antiviral Profile of TMC647055 Choline Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides an in-depth overview of the in vitro antiviral activity, selectivity, resistance profile, and mechanism of action of TMC647055. The data presented herein demonstrates its significant potential as a direct-acting antiviral agent with cross-genotypic coverage, a critical attribute for HCV therapeutic development. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Mechanism of Action

TMC647055 exerts its antiviral effect by specifically inhibiting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, thereby impeding its function and halting viral RNA synthesis. TMC647055 has been identified as an NNI-1 inhibitor.

Quantitative In Vitro Antiviral Activity

The antiviral potency of TMC647055 was evaluated using HCV replicon systems, which are cell lines containing autonomously replicating viral RNA. The 50% effective concentration (EC50) was determined using different readouts, including luciferase activity and quantitative reverse transcription-PCR (qRT-PCR).

Table 1: Antiviral Activity of TMC647055 against HCV Genotype 1 Replicons

| Cell Line / Replicon | Genotype | Assay Readout | Median EC50 (nM) |

| Huh7-Luc (Clone ET) | 1b | Luciferase | 77 |

| Huh7-Luc (Clone ET) | 1b | qRT-PCR | 139 |

| Huh7-SG-Con1b | 1b | RT-PCR | 74 |

| Huh7-SG-1a | 1a | RT-PCR | 166 |

| Data compiled from studies on stable replicon cell lines.[1] |

Table 2: Activity of TMC647055 against Chimeric Replicons with Patient-Derived NS5B

| NS5B Genotype in Replicon | Number of Isolates | Median EC50 (µM) | EC50 Range (µM) |

| 1a | 14 | 0.048 | 0.016 - 0.185 |

| 1b | 10 | 0.027 | 0.014 - 0.051 |

| Data from a transient replicon assay.[2] |

Table 3: Biochemical Inhibitory Activity

| Target | Assay Type | Mean IC50 (nM) |

| HCV NS5B Polymerase (Genotype 1b) | RdRp Primer-Dependent Transcription | 34 |

| IC50 represents the 50% inhibitory concentration in a biochemical assay.[3] |

Selectivity and Cytotoxicity

An ideal antiviral agent should exhibit high potency against its viral target with minimal effect on host cells. TMC647055 demonstrated high selectivity for HCV.

Table 4: Cytotoxicity and Antiviral Specificity of TMC647055

| Cell Line | Assay Type | Mean CC50 (µM) |

| Huh7 | Luciferase Reporter | 42.1 |

| MT4 | Luciferase Reporter | 28.9 |

| Virus | Antiviral Activity |

| CMV, Adenovirus, Vaccinia, Coxsackie, Influenza, Yellow Fever | No activity up to 100 µM |

| Dengue Virus | No effect up to 25 µM |

| Hepatitis B Virus (HBV) | EC50 = 86 µM |

| CC50 is the 50% cytotoxic concentration. The high CC50 values relative to the EC50 values indicate a favorable selectivity index.[1][2][3] |

Resistance Profile

The genetic barrier to resistance is a key factor in the long-term success of an antiviral drug. The activity of TMC647055 was tested against replicons containing known resistance-associated mutations for other NS5B inhibitors.

Table 5: Activity of TMC647055 against NNI-Resistant HCV Replicons

| Mutation | NNI Class Association | Median EC50 Fold Change |

| L392I | NNI-1 | 9 |

| V494A | NNI-1 | 3 |

| P495L | NNI-1 | 371 |

| The activity of TMC647055 was not affected by mutations associated with resistance to NNI-2, NNI-3, NNI-4, nucleoside inhibitors, or inhibitors of HCV NS3/4A protease and NS5A.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. The following sections describe the core assays used to characterize TMC647055.

HCV Replicon Antiviral Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA (replicon) that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker. Inhibition of replication is quantified by a decrease in reporter signal or viral RNA levels.

Detailed Protocol:

-

Cell Plating: Seed stable HCV replicon-containing cells (e.g., Huh7-Luc) in 96-well plates at a density of 5,000 to 10,000 cells per well in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and nonessential amino acids.

-

Compound Addition: Prepare serial dilutions of TMC647055 in dimethyl sulfoxide (DMSO) and add them to the cells. The final DMSO concentration should be kept constant (e.g., 0.5%) across all wells. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.

-

Quantification:

-

Luciferase Readout: Remove the medium, lyse the cells, and measure luciferase activity using a commercial kit (e.g., Steady-Glo® Luciferase Assay System) and a luminometer.

-

qRT-PCR Readout: Harvest the cells, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Perform a one-step quantitative reverse transcription-PCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region). Normalize HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Calculate the percent inhibition of replication relative to the vehicle-treated controls. Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Cytotoxicity Assay (MTS/MTT)

This assay determines the concentration of a compound that is toxic to host cells.

Principle: The viability of cells is assessed by measuring their metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTS or MTT) to a colored formazan product, which can be quantified spectrophotometrically.

Detailed Protocol:

-

Cell Plating: Seed Huh-7 or other relevant cell lines in 96-well plates at a density that ensures logarithmic growth for the duration of the experiment.

-

Compound Addition: Add serial dilutions of TMC647055 to the cells, similar to the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 3 days) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution to each well.

-

Incubation: Incubate for 1 to 4 hours at 37°C to allow for the conversion of the tetrazolium salt. If using MTT, a solubilization solution (e.g., SDS-HCl) must be added to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC50 value by plotting cell viability against drug concentration.

HCV NS5B RdRp Biochemical Assay

This in vitro assay directly measures the inhibition of the purified HCV NS5B polymerase enzyme.

Principle: Recombinant, purified NS5B protein is incubated with an RNA template, primers, and ribonucleoside triphosphates (NTPs), one of which is radiolabeled or fluorescently tagged. The incorporation of the labeled NTP into newly synthesized RNA is measured to determine polymerase activity.

Detailed Protocol:

-

Reaction Setup: In a reaction tube or microplate well, combine a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and KCl), a defined RNA template, NTPs (ATP, CTP, GTP, and [α-32P]UTP), and RNase inhibitor.

-

Compound Addition: Add varying concentrations of TMC647055 or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

-

Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme (e.g., 25-30°C) for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Product Quantification: Capture the newly synthesized, radiolabeled RNA on a filter and quantify using a scintillation counter, or separate the products by gel electrophoresis and visualize by autoradiography.

-

Data Analysis: Calculate the percent inhibition of polymerase activity relative to the vehicle control and determine the IC50 value.

Conclusion

The in vitro data for TMC647055 consistently demonstrates its character as a potent and selective inhibitor of Hepatitis C virus replication. It exhibits low nanomolar potency against genotypes 1a and 1b, including patient-derived isolates.[1][2][3] The compound maintains activity against certain mutations that confer resistance to other NNI-1 class inhibitors, although high-level resistance can be conferred by specific mutations like P495L.[3] Its high selectivity index, evidenced by a lack of significant activity against other DNA and RNA viruses and low cytotoxicity in human cell lines, underscores a favorable preclinical safety profile.[2][3] These findings established TMC647055 as a promising candidate for inclusion in combination therapies for the treatment of chronic HCV infection.

References

TMC647055 Choline Salt: A Pan-Genotypic Inhibitor of HCV NS5B Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055, a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrates significant cross-genotypic activity. This macrocyclic indole derivative targets a specific allosteric site on the viral polymerase, effectively halting viral replication. This technical guide provides a comprehensive overview of the cross-genotypic efficacy of TMC647055, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. The data presented herein underscore the potential of TMC647055 as a component of combination therapies for the treatment of chronic HCV infection across multiple genotypes.

Introduction

Hepatitis C virus infection remains a significant global health challenge, with a high propensity for establishing chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the key viral targets for these agents is the NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" allosteric site of the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. A key characteristic of TMC647055 is its broad activity against multiple HCV genotypes, a critical attribute for a successful pangenotypic antiviral agent.

Cross-Genotypic Activity of TMC647055

The in vitro antiviral activity of TMC647055 has been evaluated against a panel of chimeric HCV replicons containing the NS5B polymerase gene from various clinical isolates. The median 50% effective concentration (EC50) values demonstrate potent inhibition across genotypes 1, 3, 4, and 6, with reduced susceptibility observed for genotype 2.

Table 1: In Vitro Antiviral Activity of TMC647055 Against Chimeric Replicons Containing NS5B from Various HCV Genotypes [1]

| HCV Genotype | Number of Isolates (n) | Median EC50 (nM) | Range of EC50 (nM) |

| 1a | 14 | 27 | - |

| 1b | 10 | 113 | - |

| 2a (JFH-1) | 1 | >20,000 | - |

| 2b | 2 | ND | - |

| 3a | 2 | 30 | - |

| 4a | 1 | 38 | - |

| 6a | 2 | 33 | - |

ND: Not determined, as the median EC50 for one isolate was 28.7 µM and >98.4 µM for the other.[1]

Mechanism of Action

TMC647055 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, TMC647055 binds to a distinct allosteric site known as the NNI-1 or "thumb pocket I".[2] This binding event induces a conformational change in the polymerase, distorting the active site and preventing the initiation of RNA synthesis. This allosteric inhibition is a key feature that contributes to its potent antiviral activity.

Experimental Protocols

The cross-genotypic activity of TMC647055 was determined using a transient replicon assay. This cell-based assay provides a robust system for evaluating the efficacy of antiviral compounds against HCV replication.

Transient Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of TMC647055 against various HCV genotypes.

Methodology:

-

Construction of Chimeric Replicons: Chimeric replicons are constructed based on a genotype 1b replicon (e.g., clone ET). The region encoding the C-terminal part of NS5A and the full-length NS5B is replaced with the corresponding sequences from clinical isolates of different HCV genotypes (1a, 1b, 2b, 3a, 4a, and 6a). For genotype 2a, the sequence from the JFH-1 isolate is used.[1]

-

Cell Culture: Human hepatoma cells (e.g., Huh7-Luc cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

In Vitro Transcription and Electroporation: The chimeric replicon DNA is linearized and used as a template for in vitro transcription to generate RNA. The resulting RNA is then introduced into the Huh7-Luc cells via electroporation.

-

Compound Treatment: Following electroporation, the cells are seeded in 96-well plates. A serial dilution of TMC647055 is then added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and protein expression.

-

Quantification of Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon. The luciferase signal is directly proportional to the level of viral replication.

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profile

In vitro resistance selection studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to TMC647055. Notably, mutations at positions L392 and P495 have been associated with resistance.[3] The P495L substitution, in particular, leads to a significant decrease in the potency of the inhibitor.[4]

Conclusion

TMC647055 demonstrates potent and broad-spectrum anti-HCV activity in vitro, with efficacy against a range of clinically relevant genotypes. Its mechanism of action as a non-nucleoside inhibitor of the NS5B polymerase provides a valuable tool in the armamentarium of direct-acting antivirals. While resistance can emerge through specific mutations in the polymerase, the cross-genotypic profile of TMC647055 highlights its potential for use in combination regimens to achieve high rates of sustained virologic response in diverse patient populations. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of hepatitis C therapy.

References

- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of TMC647055 Choline Salt: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Preclinical studies have demonstrated that TMC647055 possesses an encouraging pharmacokinetic profile, notably characterized by high distribution to the liver, the primary site of HCV replication. While specific quantitative pharmacokinetic parameters for TMC647055 and its choline salt are not publicly available, this guide provides a comprehensive overview of its mechanism of action, a generalized experimental protocol for preclinical pharmacokinetic assessment of similar antiviral agents, and a conceptual framework for understanding its interaction with the HCV replication machinery. The information presented herein is intended to support research and development efforts in the field of anti-HCV therapeutics.

Introduction

TMC647055 is a macrocyclic non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase.[1] By binding to an allosteric site on the enzyme, TMC647055 induces a conformational change that ultimately inhibits its enzymatic activity, thereby blocking viral RNA synthesis. Early preclinical evaluations in rats have highlighted its favorable pharmacokinetic properties, including significant liver exposure, a critical attribute for an anti-HCV agent.[1] This document synthesizes the available information on TMC647055 and provides a foundational guide for its preclinical pharmacokinetic evaluation.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

TMC647055 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs like TMC647055 bind to a distinct allosteric pocket on the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the synthesis of new viral RNA genomes.

Figure 1: Conceptual diagram of the allosteric inhibition of HCV NS5B polymerase by TMC647055.

Preclinical Pharmacokinetic Profile

Publicly available data on the preclinical pharmacokinetics of TMC647055 are limited. Key qualitative findings indicate an "encouraging preclinical pharmacokinetic profile characterized by high liver distribution" in rats.[1] This is a desirable feature for a drug targeting a liver-tropic virus like HCV.

Data Presentation:

Specific quantitative data for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%) for TMC647055 and its choline salt in preclinical species like rats and dogs are not available in the public domain.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of TMC647055 Choline Salt (Data Not Publicly Available)

| Parameter | Rat | Dog |

| Route of Administration | IV / PO | IV / PO |

| Dose (mg/kg) | N/A | N/A |

| Cmax (ng/mL) | N/A | N/A |

| Tmax (h) | N/A | N/A |

| AUC (ng·h/mL) | N/A | N/A |

| t1/2 (h) | N/A | N/A |

| Clearance (mL/min/kg) | N/A | N/A |

| Volume of Distribution (L/kg) | N/A | N/A |

| Oral Bioavailability (%) | N/A | N/A |

| Liver-to-Plasma Ratio | High | N/A |

N/A: Not Available in public literature.

Representative Experimental Protocol for Preclinical Pharmacokinetic Studies

The following is a generalized protocol for assessing the pharmacokinetic profile of a novel anti-HCV compound in a preclinical rat model. This protocol is based on standard practices and is intended as a template, as the specific protocol for TMC647055 has not been publicly disclosed.

4.1. Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Weight: 200-250 g

-

Housing: Controlled environment with a 12-hour light/dark cycle, ad libitum access to food and water. Animals are fasted overnight before oral administration.

4.2. Drug Formulation and Administration

-

Formulation: The compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration and in a solubilizing vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) for intravenous (IV) administration.

-

Dosing:

-

IV: A single bolus dose is administered via the tail vein.

-

PO: A single dose is administered by oral gavage.

-

4.3. Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4.4. Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the parent drug and any major metabolites in plasma samples.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction.

-

Calibration and Quality Control: The assay includes a calibration curve with a set of standards and quality control samples at low, medium, and high concentrations.

4.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), t1/2, clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion

TMC647055 represents a promising class of non-nucleoside inhibitors targeting the HCV NS5B polymerase. Its preclinical profile is highlighted by a high liver distribution, which is advantageous for treating a liver-centric disease. However, a comprehensive understanding of its preclinical pharmacokinetic properties is limited by the lack of publicly available quantitative data for both the parent molecule and its choline salt. The generalized experimental protocol and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals working on similar anti-HCV compounds. Further disclosure of preclinical data would be invaluable for the scientific community to fully appreciate the therapeutic potential of TMC647055.

References

Technical Guide: The Allosteric Binding Site of TMC647055 on the Hepatitis C Virus NS5B Polymerase

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the binding interaction between the non-nucleoside inhibitor TMC647055 and the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the specific binding site, mechanism of action, quantitative binding data, and associated experimental protocols.

Introduction: HCV NS5B Polymerase and the Inhibitor TMC647055

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome.[1][2] Its critical role in the viral life cycle and the absence of a similar enzyme in mammalian cells make it a prime target for antiviral drug development.[3] The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb domains, with the active site located in the palm domain.[1][2][3]

Inhibitors of NS5B are broadly classified into two categories: nucleoside inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair enzymatic function.[1][2][3]

TMC647055 is a potent, macrocyclic indole-based non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] It has demonstrated significant antiviral activity across multiple HCV genotypes and has been evaluated in clinical trials.[4][5][6] This guide focuses on the specific allosteric site to which TMC647055 binds and its mechanism of inhibition.

The TMC647055 Binding Site: Thumb Pocket I (NNI-1)

TMC647055 binds to a distinct allosteric site on the NS5B polymerase known as the Non-Nucleoside Inhibitor Binding Site 1 (NNI-1) , or Thumb Pocket I .[1][2][7] This binding pocket is located approximately 35 Å from the enzyme's catalytic active site, at the interface of the thumb and finger domains.[1][2][8]

The NNI-1 site is a hydrophobic pocket that, in the absence of an inhibitor, is occupied by a flexible loop from the fingertip region (the λ1 loop).[1][2] The binding of TMC647055 to this site is a key event that triggers the allosteric inhibition of the polymerase.

Mechanism of Allosteric Inhibition

The binding of TMC647055 to the NNI-1 site initiates a conformational change that locks the polymerase in an inactive state. The mechanism proceeds as follows:

-

Binding and Displacement: TMC647055 enters the NNI-1 pocket at the base of the thumb domain.[8]

-

Conformational Lock: The binding of the inhibitor displaces the flexible λ1 finger loop. This displacement disrupts the critical interaction between the finger and thumb domains.[1][2]

-

Inactive State: This disruption prevents the polymerase from adopting the closed, active conformation necessary for RNA synthesis. The enzyme is effectively locked in an open, inactive state, thereby inhibiting both the initiation and elongation steps of viral RNA replication.[1][2]

This allosteric mechanism means that TMC647055 does not compete with the natural ribonucleoside triphosphate substrates at the active site.

Quantitative Data: Antiviral Activity and Binding Affinity

The potency of TMC647055 has been quantified through various in vitro assays.

Table 1: Antiviral Activity of TMC647055 in HCV Replicon Cell Lines

This table summarizes the 50% effective concentration (EC₅₀) of TMC647055 required to inhibit HCV RNA replication in stable replicon-containing Huh7 cell lines.

| Replicon Genotype | Assay Readout | EC₅₀ (nM) |

| 1b (clone ET) | Luciferase | 77 |

| 1b (clone ET) | qRT-PCR | 139 |

Data sourced from Devogelaere et al., 2012.[1][2]

Table 2: In Vitro Inhibitory Activity of TMC647055

This table provides the 50% inhibitory concentration (IC₅₀) against the purified enzyme.

| Enzyme | Assay | IC₅₀ (nM) |

| NS5B Polymerase (Genotype 1b) | RdRp Transcription | 34 |

Data sourced from Devogelaere et al., 2012.[1][2]

Table 3: Binding Kinetics of TMC647055 to NS5B Polymerase (Genotype 1b)

Surface Plasmon Resonance (SPR) was used to determine the binding affinity and kinetics.

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | kₐ | 1.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | 1.1 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant | Kₔ | 1.0 | nM |

Data sourced from Devogelaere et al., 2012.[1]

Resistance Profile

Mutations within the NNI-1 binding pocket can reduce the susceptibility of the NS5B polymerase to TMC647055.

Table 4: Effect of NS5B Mutations on TMC647055 Antiviral Activity

This table shows the fold change in EC₅₀ for TMC647055 against genotype 1b replicons engineered with specific resistance-associated mutations in the NNI-1 site.

| Mutation | Fold Change in EC₅₀ |

| L392I | 9 |

| V494A | 3 |

| P495L | 371 |

Data sourced from Devogelaere et al., 2012.[1][2] A significant fold increase, particularly for the P495L mutation, indicates a substantial reduction in sensitivity to the inhibitor.[9] Conversely, TMC647055's activity was not affected by mutations associated with resistance to other NNI sites (NNI-2, NNI-3, NNI-4) or other classes of HCV inhibitors.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of TMC647055.

HCV Replicon Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular context.

Protocol:

-

Cell Plating: Huh7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene) are seeded into 96-well plates.

-

Compound Addition: After a 24-hour incubation period to allow for cell adherence, serial dilutions of TMC647055 in dimethyl sulfoxide (DMSO) are added to the cell culture medium.

-

Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Lysis and Readout: The cells are washed and lysed. For luciferase-based replicons, a luciferase assay reagent is added to the cell lysates.

-

Data Acquisition: The luminescence signal, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

Analysis: The data are normalized to untreated controls, and dose-response curves are generated to calculate the EC₅₀ value, representing the concentration at which replication is inhibited by 50%.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time interaction between the inhibitor and the purified NS5B enzyme, allowing for the determination of association (kₐ) and dissociation (kₔ) rates.

Protocol:

-

Immobilization: Purified, HIS₆-tagged NS5BΔC21 polymerase is immobilized onto a nitrilotriacetic acid (NTA) sensor chip in a Biacore system. This is achieved via a noncovalent, reversible capture method. The immobilization buffer consists of 20 mM MOPS (pH 7.4), 500 mM NaCl, 0.005% Tween 20, 1 mM DTT, and 50 μM EDTA.[1]

-

Analyte Injection: Solutions of TMC647055 at various concentrations are injected and flow over the sensor chip surface containing the immobilized NS5B.

-

Association Phase: The binding of TMC647055 to NS5B is monitored in real-time by detecting changes in the refractive index at the chip surface, generating an association curve.

-

Dissociation Phase: The TMC647055 solution is replaced with a running buffer, and the dissociation of the inhibitor from the enzyme is monitored, generating a dissociation curve.

-

Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters kₐ, kₔ, and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[1]

Conclusion

TMC647055 is a potent non-nucleoside inhibitor that targets the NNI-1 allosteric site (Thumb Pocket I) of the HCV NS5B polymerase. Its mechanism of action involves binding to this site and inducing a conformational change that locks the enzyme in an inactive state, thereby preventing viral RNA replication. Quantitative analyses confirm its high affinity and potent antiviral activity. The identification of resistance mutations within the NNI-1 pocket, such as P495L, further validates this specific binding site and provides crucial information for the development of next-generation inhibitors and combination therapies. The detailed experimental protocols outlined provide a basis for the continued study of this and other allosteric inhibitors targeting the HCV polymerase.

References

- 1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TMC-647055 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

TMC647055 Choline salt chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TMC647055 choline salt, a potent non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.

Chemical Structure and Properties

TMC647055 is a macrocyclic indole derivative.[1] The choline salt form enhances its solubility and suitability for pharmaceutical development.

Chemical Structure:

Table 1: Chemical and Physical Properties of TMC647055

| Property | Value | Source |

| Molecular Formula | C32H38N4O6S | PubChem |

| Molecular Weight | 606.7 g/mol | PubChem |

| IUPAC Name | 28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ⁶-thia-1,8,10,16-tetrazapentacyclo[16.8.1.1²,⁶.1³,²⁶.0²⁰,²⁵]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione | PubChem |

| CAS Number | 1204416-97-6 | PubChem |

| Choline Salt Molecular Formula | C37H53N5O8S | Various Suppliers |

| Choline Salt Molecular Weight | 727.91 g/mol | Various Suppliers |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥99.44% | Sigma-Aldrich |

| Storage Temperature | -20°C to -80°C | MedchemExpress, Immunomart |

Mechanism of Action: Inhibition of HCV NS5B Polymerase

TMC647055 is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to an allosteric site known as the "thumb pocket I" or NNI-1 site.[1] This binding site is located at the interface of the finger and thumb domains of the polymerase.[1]

Binding of TMC647055 to this site displaces a flexible loop (the λ1 loop), which in turn disrupts the interaction between the finger and thumb domains.[1] This locks the enzyme in an open, inactive conformation, thereby preventing the synthesis of new viral RNA.[2]

References

TMC647055 Choline Salt: An In-Depth Technical Guide on Viral Polymerase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the selectivity profile of its choline salt formulation. TMC647055 demonstrates high potency against multiple HCV genotypes and exhibits significant selectivity for the viral polymerase over a range of other viral polymerases. While direct quantitative data on its activity against human host polymerases are not extensively available in the public domain, its mechanism of action as an allosteric inhibitor suggests a high degree of specificity for the viral target. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the inhibitor's mechanism and experimental workflows to support further research and development efforts.

Introduction

The hepatitis C virus NS5B polymerase is a prime target for antiviral therapy due to its central role in viral replication.[1] TMC647055 emerged as a promising drug candidate, acting as a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its function.[2] The choline salt of TMC647055 is a formulation used in its development.[3] A critical aspect of any antiviral agent's viability is its selectivity for the viral target over host cellular machinery to minimize toxicity. This guide delves into the specifics of TMC647055's selectivity.

Quantitative Data on Selectivity and Potency

TMC647055 has been evaluated for its inhibitory activity against its primary target, HCV NS5B polymerase, as well as its cross-reactivity with other viruses.

Table 1: In Vitro Potency of TMC647055 against HCV NS5B Polymerase

| Assay Type | HCV Genotype | Metric | Value (nM) |

| RdRp Primer-Dependent Transcription Assay | 1b (Con1b) | IC50 | 34[1] |

| Stable Replicon System (Huh7-Luc, luciferase readout) | 1b (clone ET) | EC50 | 77[1] |

| Stable Replicon System (Huh7-Luc, qRT-PCR readout) | 1b (clone ET) | EC50 | 139[1] |

Table 2: Antiviral Activity of TMC647055 against Various HCV Genotypes in a Transient Replicon Assay

| HCV Genotype | Metric | Median Value (nM) |

| 1a | EC50 | 27 - 113[1] |

| 1b | EC50 | 27 - 113[1] |

| 2a | EC50 | >200-fold reduction in susceptibility compared to 1b[1] |

| 2b | EC50 | >200-fold reduction in susceptibility compared to 1b[1] |

| 3a | EC50 | 27 - 113[1] |

| 4a | EC50 | 27 - 113[1] |

| 6a | EC50 | 27 - 113[1] |

Table 3: Selectivity of TMC647055 against a Panel of Other Viruses

| Virus | Type | Metric | Concentration/Value |

| Cytomegalovirus (CMV) | DNA | No antiviral activity observed | Up to 100 µM[1] |

| Adenovirus | DNA | No antiviral activity observed | Up to 100 µM[1] |

| Vaccinia virus | DNA | No antiviral activity observed | Up to 100 µM[1] |

| Hepatitis B virus (HBV) | DNA | EC50 | 86 µM[1] |

| Coxsackie virus | RNA | No antiviral activity observed | Up to 100 µM[1] |

| Influenza virus | RNA | No antiviral activity observed | Up to 100 µM[1] |

| Yellow fever virus | RNA | No antiviral activity observed | Up to 100 µM[1] |

| Dengue virus | RNA | No effect observed | Up to 25 µM[1] |

Note on Selectivity against Host Polymerases: Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of TMC647055 against human DNA or RNA polymerases, including mitochondrial RNA polymerase (POLRMT) and DNA polymerase gamma (Pol γ). The high selectivity observed against other viruses and its allosteric mechanism of action suggest a low potential for off-target effects on host polymerases.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" (NNI-1), an allosteric site on the HCV NS5B polymerase.[1][4] This binding event induces a conformational change that prevents the polymerase from adopting its active, closed conformation, thereby inhibiting RNA synthesis.[4]

Figure 1: Mechanism of action of TMC647055 on HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]rUTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/µL RNase inhibitor)

-

TMC647055 choline salt stock solution in DMSO

-

Scintillation proximity assay (SPA) beads or filter plates

-

Microplate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of TMC647055 in DMSO.

-

In a microplate, add the assay buffer, RNA template/primer, and the diluted TMC647055 or DMSO (vehicle control).

-

Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the radiolabeled rNTP).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the incorporated radiolabeled rNTP using either SPA beads or by capturing the newly synthesized RNA on a filter plate, followed by washing and scintillation counting.

-

Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication in a cellular context.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of TMC647055 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percent inhibition of replication for each concentration of TMC647055 relative to the vehicle control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is essential to assess the general toxicity of the compound and determine its therapeutic index.

Materials:

-

A panel of human cell lines (e.g., Huh-7, HepG2, HEK293).

-

Cell culture medium appropriate for each cell line.

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of TMC647055 in the appropriate cell culture medium.

-

Remove the existing medium and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).

-

Incubate the cells for the same duration as the replicon assay (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence/luminescence using a microplate reader.

-

Calculate the percent cytotoxicity for each concentration of TMC647055 relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percent cytotoxicity against the log of the inhibitor concentration.

Visualizations of Experimental Workflows

References

TMC647055 Choline Salt: A Technical Deep Dive into a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, developed as a choline salt formulation, is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral therapies. TMC647055 belongs to the class of indole-based macrocyclic inhibitors and has demonstrated significant promise in preclinical and early clinical studies for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to TMC647055, designed to be a valuable resource for researchers in the field of antiviral drug development.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity, binding kinetics, and resistance profile of TMC647055.

Table 1: In Vitro Antiviral Activity of TMC647055

| Assay Type | HCV Genotype/Replicon | Cell Line | Readout | EC50 / IC50 (nM) | Reference |

| NS5B Polymerase Inhibition | Genotype 1b (Con1b) | - | RdRp primer-dependent transcription | 34 | [1] |

| Replicon Assay | Genotype 1b (clone ET) | Huh7-Luc | Luciferase | 77 | [1] |

| Replicon Assay | Genotype 1b (clone ET) | Huh7-Luc | qRT-PCR | 139 | [1] |

Table 2: Binding Kinetics of TMC647055 to HCV NS5B Polymerase

| HCV Genotype | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Complex Stability (t1/2 in min) | Reference |

| Genotype 1a | <35 | - | - | - | [1] |

| Genotype 1b | <35 | - | - | - | [1] |

| Genotype 2b | 880 | - | >9-fold increase | >9-fold decrease | [1] |

| Genotype 3a | <35 | - | - | - | [1] |

| Genotype 4a | <35 | - | - | - | [1] |

| Genotype 6a | <35 | - | - | - | [1] |

Note: Specific kon and koff values were not detailed in the provided search results, but the relative changes for genotype 2b are indicated.

Table 3: In Vitro Resistance Profile of TMC647055

| NS5B Mutation | HCV Genotype | Fold Change in EC50 | Reference |

| L392I | Genotype 1b | 9 | [1] |

| V494A | Genotype 1b | 3 | [1] |

| P495L | Genotype 1b | 371 | [1] |

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site. This binding induces a conformational change in the enzyme, locking it in an open, inactive state. This prevents the polymerase from accommodating the RNA template and initiating RNA synthesis, thereby halting viral replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of TMC647055.

HCV Replicon Assay

This assay is fundamental for assessing the intracellular antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of TMC647055 required to inhibit 50% of HCV RNA replication (EC50) in a cell-based system.

Materials:

-

Cell Line: Huh7-Luc cells, which are human hepatoma cells stably harboring a subgenomic HCV genotype 1b replicon containing a luciferase reporter gene.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Compound: TMC647055 choline salt dissolved in dimethyl sulfoxide (DMSO).

-

Reagents: Luciferase assay reagent, reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

Cell Seeding: Seed Huh7-Luc cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: The following day, add serial dilutions of TMC647055 to the cells. Include a DMSO-only control (vehicle control) and a no-drug control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint Measurement:

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the level of HCV replication.

-

qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the levels of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Objective: To determine the concentration of TMC647055 required to inhibit 50% of the NS5B polymerase activity (IC50).

Materials:

-

Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).

-

Substrates: Ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-33P]rGTP).

-

Template/Primer: A homopolymeric template-primer pair (e.g., poly(C)/oligo(dG)).

-

Reaction Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and KCl.

-

Compound: this compound dissolved in DMSO.

-

Detection System: Scintillation counter or filter-binding apparatus.

Procedure:

-

Reaction Setup: In a reaction plate, combine the reaction buffer, NS5B polymerase, and serial dilutions of TMC647055.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the template/primer and the rNTP mix (including the radiolabeled rNTP).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA.

-

Detection of Incorporated Radioactivity: Transfer the reaction products onto a filter plate and wash to remove unincorporated radiolabeled rNTPs. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profiling

This experiment is crucial to identify and characterize viral mutations that confer resistance to the antiviral compound.

Objective: To select for and identify amino acid substitutions in the HCV NS5B polymerase that reduce the susceptibility to TMC647055.

Procedure:

-

Resistance Selection:

-

Culture HCV replicon-containing cells in the presence of a fixed, sub-optimal concentration of TMC647055.

-

Alternatively, passage the replicon cells with gradually increasing concentrations of the compound over several weeks.

-

-

Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow in the presence of the drug.

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Reverse transcribe the HCV RNA to cDNA.

-

Amplify the NS5B coding region by PCR.

-

Sequence the PCR products to identify mutations compared to the wild-type NS5B sequence.

-

-

Phenotypic Analysis:

-

Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis.

-

Generate new replicon-containing cell lines with the mutated NS5B.

-

Perform the HCV replicon assay as described above to determine the EC50 of TMC647055 against the mutant replicons.

-

Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.

-

Clinical Development

TMC647055 has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other direct-acting antivirals (DAAs), such as the NS3/4A protease inhibitor simeprevir. Early-phase clinical studies in HCV-infected patients demonstrated that TMC647055 was generally safe and well-tolerated, and exhibited potent antiviral activity. Combination therapies with other DAAs have shown the potential for achieving high sustained virologic response (SVR) rates, a marker of cure for HCV infection.

Conclusion

This compound is a promising NNI of the HCV NS5B polymerase with potent in vitro antiviral activity across multiple HCV genotypes and a well-characterized mechanism of action and resistance profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this and similar classes of antiviral agents. The detailed methodologies for key in vitro assays are intended to facilitate the work of researchers aiming to discover and develop novel therapies for HCV and other viral diseases.

References

Methodological & Application

Application Notes and Protocols for TMC647055 Choline Salt in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2][3] This document provides detailed application notes and a comprehensive protocol for evaluating the antiviral activity of TMC647055 choline salt using HCV replicon assays.

HCV replicons are self-replicating subgenomic or full-length HCV RNA molecules that can be stably or transiently expressed in cultured hepatoma cells, such as Huh-7 cells.[4][5][6] These systems are instrumental in the discovery and characterization of HCV inhibitors as they allow for the study of viral replication in a controlled cellular environment without the production of infectious virus particles.[4][5][6] Reporter genes, such as luciferase, are often incorporated into the replicon for easy and quantitative assessment of HCV RNA replication.[4]

TMC647055 acts by binding to the thumb-1 NNI-binding site of the NS5B polymerase, locking the enzyme in an inactive conformation and thereby inhibiting viral RNA synthesis.[1][2]

Quantitative Data Summary

The antiviral activity of TMC647055 has been evaluated across various HCV genotypes and in different replicon systems. The following table summarizes the reported 50% effective concentration (EC50) values.

| HCV Genotype | Replicon System | Cell Line | Readout Method | Median EC50 (nM) | Reference |

| 1b (clone ET) | Stable Replicon | Huh7-Luc | Luciferase | 77 | [1][2] |

| 1b (clone ET) | Stable Replicon | Huh7-Luc | qRT-PCR | 139 | [1][2] |

| 1b (Con1b) | Stable Replicon | Huh7-SG-Con1b | RT-PCR | 74 | [1][2] |

| 1a | Stable Replicon | Huh7-SG-1a | RT-PCR | 166 | [1][2] |

| 1a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2][7] |

| 1b (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2][7] |

| 3a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2][7] |

| 4a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2][7] |

| 6a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2][7] |

| 2a/2b (chimeric) | Transient Replicon | Huh-7 | Luciferase | >200-fold reduction in susceptibility | [2] |

Signaling Pathway and Mechanism of Action

TMC647055 inhibits HCV replication by directly targeting the viral NS5B polymerase. The diagram below illustrates the mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for TMC647055 Choline Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development. TMC647055, formulated as a choline salt to potentially improve its physicochemical properties, offers a valuable tool for in vitro studies of HCV replication and the evaluation of potential therapeutic agents. This document provides detailed application notes and protocols for the use of TMC647055 Choline Salt in cell culture-based assays.

Mechanism of Action

TMC647055 acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, TMC647055 binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the NS5B polymerase, rendering it inactive and thereby halting viral RNA replication.

Caption: Mechanism of action of TMC647055.

Data Presentation

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 | 82 nM | HCV Replicon Assay | [1] |

| CC50 | >20 µM | Cell Viability Assay | [1] |

| Solubility | 60 mg/mL | DMSO | [1] |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare accurate and stable stock solutions of this compound for reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, if the molecular weight of this compound is 729.95 g/mol , dissolve 7.3 mg in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Caption: Workflow for preparing TMC647055 stock solution.

In Vitro Antiviral Activity Assay (HCV Replicon System)

The HCV replicon system is a widely used cell-based assay to determine the antiviral activity of compounds targeting HCV replication. This protocol outlines a general procedure.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates, white opaque (for luminescence assays)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed Huh-7 replicon cells in a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. A typical starting concentration range would be from 1 µM down to the picomolar range. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration relative to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HCV replicon assay.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of this compound to determine its therapeutic window. The MTT assay is a common colorimetric method for evaluating cell viability.

Materials:

-

Huh-7 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates, clear

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. The concentration range should be higher than that used for the antiviral assay, typically up to 100 µM.

-

Treatment: Add 100 µL of the diluted compound solutions to the wells. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks

This compound is a valuable research tool for investigating the mechanisms of HCV replication and for the preclinical assessment of potential antiviral therapies. Adherence to the detailed protocols for stock solution preparation, antiviral activity assessment, and cytotoxicity evaluation will ensure the generation of reliable and reproducible data. Researchers should always consult relevant safety data sheets and institutional guidelines when handling chemical compounds and performing cell culture work.

References

Application Notes and Protocols: TMC647055 Choline Salt Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral RNA replication.[1][2] As with any potential therapeutic agent, evaluating its safety profile, particularly its effect on host cell viability, is a crucial step in the drug development process. Cytotoxicity assays are fundamental in vitro tools used to determine the concentration at which a compound induces cell death. This information is used to calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes a 50% reduction in cell viability.[3]

The therapeutic potential of an antiviral compound is often expressed as the selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50, the 50% effective concentration).[4] A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[4]

This document provides a detailed protocol for assessing the cytotoxicity of a TMC647055 choline salt formulation using a resazurin-based cell viability assay. Resazurin (also known as alamarBlue®) is a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5]

Signaling Pathway and Assay Principle

The primary mechanism of action for TMC647055 is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby blocking viral replication.[1][2] The cytotoxicity assay, however, does not measure this specific antiviral activity. Instead, it assesses the overall health of the host cells in the presence of the compound. The principle of the resazurin-based assay is the measurement of cellular metabolic activity as an indicator of cell viability.

Figure 1: Principle of the Resazurin-Based Cytotoxicity Assay.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents:

-

Human cell line (e.g., HepG2, Huh-7, or MRC-5)[5]

-

Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

-

96-well clear-bottom, black-walled cell culture plates

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: a. Culture the selected cell line to approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Include wells for "cells only" (negative control for cytotoxicity) and "medium only" (background control). f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-